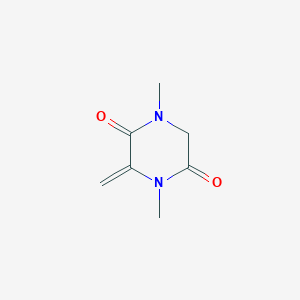
1,4-Dimethyl-3-methylenepiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-3-methylenepiperazine-2,5-dione (DMMD) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMMD is a cyclic imide that has two methyl groups and a methylene bridge between two nitrogen atoms.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is not well understood. However, studies have suggested that 1,4-Dimethyl-3-methylenepiperazine-2,5-dione may act as a nucleophile and react with electrophilic compounds to form adducts. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been shown to have antioxidant and anti-inflammatory properties. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Dimethyl-3-methylenepiperazine-2,5-dione is a stable compound that can be easily synthesized and purified. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be used as a building block in the synthesis of various biologically active compounds. However, the mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is not well understood, and further studies are needed to fully understand its potential applications.
Zukünftige Richtungen
Future research on 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could focus on elucidating its mechanism of action and identifying potential targets for its use in the treatment of neurodegenerative diseases. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could also be studied for its potential applications in the synthesis of new materials with unique properties. Additionally, 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could be studied for its potential applications in the development of new drug delivery systems and tissue engineering scaffolds.
Conclusion:
In conclusion, 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is a cyclic imide that has gained attention in the scientific community due to its potential applications in various fields. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be easily synthesized and purified and has been used as a building block in the synthesis of biologically active compounds. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Further studies are needed to fully understand the mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione and its potential applications in various fields.
Synthesemethoden
1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be synthesized by reacting maleic anhydride with dimethylamine in the presence of a catalyst. The reaction yields 1,4-Dimethyl-3-methylenepiperazine-2,5-dione as a white crystalline solid with a melting point of 155-158°C. The purity of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been used as a building block in the synthesis of biologically active compounds such as antitumor agents, antiviral agents, and antibacterial agents. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been used as a monomer in the synthesis of polymers with potential applications in drug delivery systems and tissue engineering.
Eigenschaften
CAS-Nummer |
198877-45-1 |
|---|---|
Produktname |
1,4-Dimethyl-3-methylenepiperazine-2,5-dione |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1,4-dimethyl-3-methylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h1,4H2,2-3H3 |
InChI-Schlüssel |
MBPAYCYFVDWRSB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C(=C)C1=O)C |
Kanonische SMILES |
CN1CC(=O)N(C(=C)C1=O)C |
Synonyme |
2,5-Piperazinedione, 1,4-dimethyl-3-methylene- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



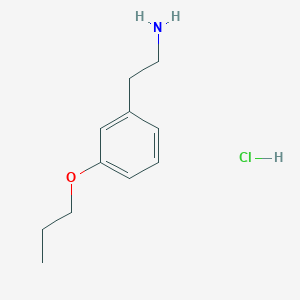

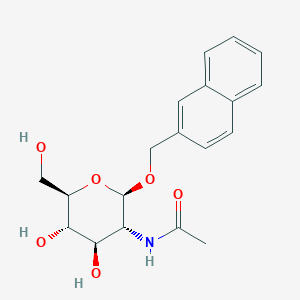


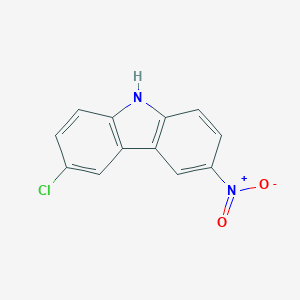
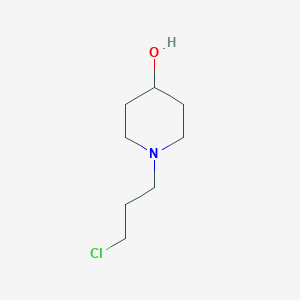


![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)



